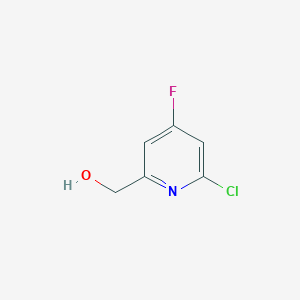

(6-Chloro-4-fluoropyridin-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClFNO |

|---|---|

Molecular Weight |

161.56 g/mol |

IUPAC Name |

(6-chloro-4-fluoropyridin-2-yl)methanol |

InChI |

InChI=1S/C6H5ClFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2 |

InChI Key |

JCFNLFQIVPEOIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 4 Fluoropyridin 2 Yl Methanol

Precursor-Based Synthesis Strategies for Chlorofluoropyridine Scaffolds

The construction of the 6-chloro-4-fluoro-2-substituted pyridine (B92270) core is the primary challenge in synthesizing the target molecule. The electronic properties of the pyridine ring, which is electron-deficient, heavily influence the synthetic approaches. Strategies often begin with polyhalogenated pyridines, which serve as versatile precursors for introducing the desired halogen pattern through selective substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Polyhalogenated Pyridines for Selective Fluorination and Chlorination

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings like pyridine. nih.gov The reaction proceeds via an addition-elimination mechanism, involving the attack of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov On the pyridine ring, substitution is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen atom). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the reaction intermediate through resonance, a stabilization that is not possible for attack at the C-3 position. stackexchange.com

Polyhalogenated pyridines are common substrates for these reactions, where one halogen atom acts as a leaving group while another is introduced by a nucleophile. The challenge lies in achieving high regioselectivity, especially when multiple positions are activated for substitution.

Halogen exchange (Halex) reactions are a subset of SNAr where a halide nucleophile displaces another halogen. For the synthesis of fluorinated pyridines, potassium fluoride (B91410) (KF) is a common and economical fluorine source. scispace.comsioc.ac.cn However, the fluorinating ability of KF is highly dependent on reaction conditions due to its low solubility in many organic solvents. scispace.com

Several strategies have been developed to enhance the efficacy of KF:

Spray-Dried KF: Using spray-dried KF significantly increases the surface area and reactivity compared to standard calcined KF, leading to higher yields and faster reaction rates. scispace.com

Aprotic Polar Solvents: The choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and sulfolane (B150427) can enhance the reaction rate, although the solubility of KF may remain low. scispace.com

Phase-Transfer Catalysis: The addition of phase-transfer catalysts, like crown ethers (e.g., 18-crown-6) or quaternary ammonium (B1175870) salts, can dramatically improve the solubility and nucleophilicity of the fluoride ion in the organic phase, facilitating the halogen exchange. scispace.com

The table below summarizes the effect of different conditions on KF-mediated fluorination.

| Parameter | Condition | Effect on Fluorination | Source |

| KF Form | Spray-Dried KF vs. Calcined KF | Spray-dried form shows significantly higher reactivity due to smaller particle size and larger surface area. | scispace.com |

| Solvent | Aprotic Polar (e.g., Sulfolane, DMF) | Increases reaction rates for halogen displacement on electron-deficient rings. | scispace.com |

| Catalyst | Phase-Transfer Catalyst (e.g., 18-crown-6) | Improves solubility and nucleophilicity of fluoride ions in the organic phase. | scispace.com |

Achieving the specific 4-fluoro-6-chloro substitution pattern requires precise control over the regioselectivity of the SNAr reaction. Starting from a precursor like 2,4,6-trichloropyridine (B96486) or 2,6-dichloro-4-nitropyridine, the goal is to selectively replace one halogen or activating group over another. Several factors govern this selectivity:

Electronic Effects: The inherent electronic activation of the C-2 and C-4 positions by the ring nitrogen is the primary directing factor. stackexchange.com The relative stability of the Meisenheimer intermediate determines the preferred site of attack.

Steric Hindrance: The steric environment around the substitution site can influence the outcome. Bulky substituents adjacent to a potential reaction site can hinder the approach of the nucleophile, directing it to a less sterically crowded position. For instance, in 3-substituted 2,6-dichloropyridines, bulky 3-substituents can favor substitution at the 6-position. researchgate.net

Leaving Group Ability: The nature of the leaving group is crucial. In polyhalogenated pyridines, different halogens have different leaving group abilities (I > Br > Cl > F). This differential reactivity can be exploited for selective substitution.

Solvent Effects: The solvent can significantly influence regioselectivity. For example, the selectivity of amination on a dichloropyridine derivative was shown to be switchable by changing the solvent from DCM (favoring the 2-isomer) to DMSO (favoring the 6-isomer), which correlates with the solvent's hydrogen-bond accepting ability. researchgate.net

In the context of synthesizing a 4-fluoro-6-chloro pyridine scaffold, a plausible route could involve the SNAr reaction on a 2,4,6-trichloropyridine. A carefully controlled reaction with a fluoride source like KF might preferentially substitute the chlorine at the more activated C-4 position, leaving the chlorines at C-2 and C-6 intact.

Direct Halogenation and Fluorination of Pyridine Intermediates

An alternative to SNAr on pre-halogenated rings is the direct introduction of halogens onto a pyridine intermediate. Traditional electrophilic aromatic substitution (EAS) on pyridine is challenging because the ring is electron-deficient, making it resistant to attack by electrophiles. Such reactions typically require harsh conditions and often result in substitution at the 3-position. nih.govchemrxiv.org

However, modern methods have been developed for more selective direct halogenation: mountainscholar.org

2-Selective Fluorination: A method utilizing silver(II) fluoride (AgF₂) allows for the direct and selective fluorination of pyridines at the position adjacent to the nitrogen atom (C-2) under mild conditions. researchgate.net This approach is valuable for installing fluoride that can subsequently be displaced via SNAr.

4-Selective Halogenation: Accessing the 4-position often involves multi-step sequences. One strategy involves converting the pyridine to its N-oxide, which activates the C-4 position for nitration. The nitro group can then be displaced by a halide. nih.gov Another innovative approach uses phosphonium (B103445) salts, which can be selectively installed at the 4-position and subsequently displaced by a halide nucleophile in an SNAr-type process. nih.gov

3-Selective Halogenation: A novel strategy involves a temporary ring-opening of the pyridine into a reactive Zincke imine intermediate. This intermediate can undergo regioselective halogenation under mild conditions, followed by ring-closure to yield a 3-halopyridine. chemrxiv.org

Chiral Pool Synthesis and Asymmetric Methods for Pyridine Derivatization

While (6-Chloro-4-fluoropyridin-2-yl)methanol itself is not a chiral molecule, the synthesis of chiral pyridine derivatives is of great importance in pharmaceutical chemistry. nih.gov These methods are relevant for creating analogues or more complex targets based on the pyridine scaffold.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For instance, enantiopure 2-(1-hydroxyalkyl)pyridines have been prepared by reacting 2-lithiopyridine with chiral aldehydes derived from natural sources like D-mannitol or L-lactic acid. rsc.org This strategy effectively transfers the chirality from the starting material to the final pyridine derivative.

Asymmetric Catalysis: This method involves using a chiral catalyst to induce enantioselectivity in a reaction. For example, the highly enantioselective alkylation of β-substituted alkenyl pyridines has been achieved using a copper catalyst with a chiral diphosphine ligand. nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation of quinoline (B57606) precursors has been used to synthesize chiral pyridine-aminophosphine ligands. rsc.org

Introduction of the 2-Hydroxymethyl Group

The final key step in the synthesis of this compound is the introduction of the hydroxymethyl (-CH₂OH) group at the C-2 position of the pre-formed 6-chloro-4-fluoropyridine ring. The most common and reliable methods for this transformation involve the reduction of a C-2 carbonyl group.

A typical synthetic sequence would be:

Functionalization at C-2: The 6-chloro-4-fluoropyridine intermediate is first converted into a derivative with a carbonyl group at the C-2 position, such as a carboxylic acid, ester, or aldehyde. This can be achieved through various methods, including lithiation followed by quenching with CO₂ (for the acid) or an appropriate formylating agent.

Reduction to the Alcohol: The carbonyl group is then reduced to the primary alcohol. This is a standard transformation in organic synthesis.

A well-established method analogous to this process is the synthesis of 6-chloro-3-pyridylmethanol, which is achieved by the reduction of methyl 6-chloronicotinate using sodium borohydride (B1222165) (NaBH₄) in a mixture of THF and methanol (B129727). prepchem.com This mild reducing agent is highly effective for converting esters to alcohols. A similar protocol, reducing a 6-chloro-4-fluoropyridine-2-carboxylate ester with NaBH₄ or the more powerful lithium aluminum hydride (LiAlH₄), would yield the desired this compound.

Alternatively, if a 6-chloro-4-fluoropyridine-2-aldehyde intermediate is prepared, its reduction to the hydroxymethyl group can also be readily accomplished with sodium borohydride. google.com More advanced single-step methods, such as the ruthenium-catalyzed reductive hydroxymethylation of activated pyridinium (B92312) salts using paraformaldehyde, have also been reported, though these often lead to dearomatized piperidine (B6355638) products. rsc.orgrsc.org For maintaining the aromaticity of the pyridine ring, the two-step functionalization-reduction sequence is generally preferred.

Reduction of Ester or Aldehyde Precursors at the 2-Position

A direct and reliable method for synthesizing pyridin-2-yl methanols involves the reduction of corresponding carbonyl compounds, such as esters or aldehydes, at the 2-position. This approach is predicated on the availability of the requisite precursor, 6-chloro-4-fluoro-2-pyridinecarboxylic acid or its ester derivatives.

The synthesis of the precursor acid can be achieved via the oxidation of the corresponding methyl-pyridine, 6-chloro-4-fluoro-2-methylpyridine, using strong oxidizing agents. For instance, a patented process describes the oxidation of a similar compound, 6-chloro-3-fluoro-2-methylpyridine, to 6-chloro-3-fluoro-2-pyridinecarboxylic acid using potassium dichromate and a sodium tungstate (B81510) catalyst in dilute sulfuric acid. This establishes a viable route to the necessary pyridine-2-carboxylic acid precursor.

Once the ester, such as methyl 6-chloro-4-fluoro-2-pyridinecarboxylate, is obtained, it can be reduced to the target alcohol. Common reducing agents for this transformation include lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄). While LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols, NaBH₄ is generally milder. However, the reactivity of NaBH₄ can be enhanced by the addition of methanol in a solvent like THF, enabling the efficient reduction of esters. A well-documented procedure for a related substrate, the reduction of methyl 6-chloronicotinate to (6-chloro-3-pyridyl)methanol, utilizes sodium borohydride in a refluxing mixture of THF and methanol, achieving a high yield. This method is directly analogous to the synthesis of this compound.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, 0 °C to RT | High reactivity, fast reaction | Highly pyrophoric, requires strict anhydrous conditions, violent reaction with water |

| Sodium Borohydride (NaBH₄) with Methanol | THF/MeOH, Reflux | Safer to handle, more chemoselective | Slower reaction, may require heating |

Organometallic Chemistry (e.g., Grignard or Organolithium) Followed by Carbonyl Addition

Organometallic reagents provide a powerful tool for the functionalization of pyridine rings. The electron-deficient nature of the pyridine nucleus makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. This reactivity can be harnessed to install the required hydroxymethyl group.

A plausible synthetic route involves a halogen-metal exchange reaction. Starting with a precursor such as 2-bromo-6-chloro-4-fluoropyridine, treatment with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) would selectively perform a bromine-lithium exchange at the 2-position. The resulting 2-lithiated pyridine species is a potent nucleophile. Quenching this intermediate with an appropriate electrophile, such as anhydrous formaldehyde (B43269) (or its trimer, 1,3,5-trioxane), would directly yield the target compound, this compound. Careful control of temperature and stoichiometry is crucial to avoid side reactions, such as attack at other positions or polymerization.

Similarly, Grignard reagents can be employed. The formation of a 2-pyridyl Grignard reagent from a 2-halopyridine can be challenging but is achievable, often with the aid of entrainment agents or by using highly activated magnesium. Once formed, the Grignard reagent can react with formaldehyde to furnish the desired alcohol.

| Step | Reagents | Key Considerations |

|---|---|---|

| 1. Metalation | 2-Bromo-6-chloro-4-fluoropyridine + n-BuLi | Low temperature (-78 °C) is essential to ensure selectivity and stability of the organolithium intermediate. |

| 2. Carbonyl Addition | Anhydrous formaldehyde or 1,3,5-trioxane | Electrophile must be anhydrous to prevent quenching of the organometallic reagent. |

| 3. Workup | Aqueous quench (e.g., NH₄Cl) | Neutralizes the reaction and protonates the resulting alkoxide. |

Selective Functionalization of Methyl-Pyridines

An alternative strategy begins with a readily available methyl-substituted pyridine, namely 6-chloro-4-fluoro-2-methylpyridine. The methyl group serves as a synthetic handle that can be converted into the desired hydroxymethyl functionality.

One common method is a two-step process involving radical halogenation followed by nucleophilic substitution. The methyl group can be selectively brominated using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN under photochemical or thermal conditions. This yields the (2-bromomethyl)-6-chloro-4-fluoropyridine intermediate. Subsequent hydrolysis of this benzylic-type bromide, for example, using aqueous sodium carbonate or silver nitrate, replaces the bromine with a hydroxyl group to form the final product.

Another pathway involves the oxidation of the methyl group. While aggressive oxidation leads to the carboxylic acid (as discussed in 2.2.1), milder or more controlled oxidation conditions can potentially yield the corresponding aldehyde, 6-chloro-4-fluoro-2-picolinaldehyde. This aldehyde can then be easily reduced to the target alcohol using a mild reducing agent like sodium borohydride.

Convergent and Divergent Synthetic Pathways to this compound

Modern synthetic strategy emphasizes efficiency, which can often be achieved through convergent or divergent approaches.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org For the synthesis of the title compound, a divergent strategy could start from a polysubstituted precursor like 2,4,6-trichloropyridine. Selective nucleophilic aromatic substitution (SNAr) reactions could be employed. For example, a fluoride source could displace the chlorine at the 4-position. The chlorine at the 2-position could then be selectively transformed into a hydroxymethyl group via an organometallic intermediate, leaving the chlorine at the 6-position intact. This approach allows for the generation of various analogues by altering the sequence and type of nucleophiles used.

Catalytic Strategies for Enhanced Synthesis of this compound

Catalysis offers pathways to synthesize complex molecules with higher efficiency, selectivity, and sustainability compared to stoichiometric methods.

Transition Metal Catalysis in C-C and C-X Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild conditions. nrochemistry.com In the context of synthesizing this compound, these strategies can be applied to either construct the pyridine ring itself or to functionalize a pre-existing pyridine core.

The direct functionalization of pyridine C-H bonds is a particularly atom-economical approach. nih.govresearchgate.net Catalysts based on rhodium, iridium, or palladium can direct the selective activation of a C-H bond, typically at the C2 position, which can then be coupled with various partners. nih.govresearchgate.net For instance, a palladium-catalyzed C-H activation/arylation or alkylation could install a precursor group at the 2-position of a 6-chloro-4-fluoropyridine core, which is subsequently converted to the hydroxymethyl group.

Cross-coupling reactions are also immensely powerful. A Suzuki or Stille coupling could be used to form a C-C bond at the 2-position of a 2-halo-6-chloro-4-fluoropyridine with a suitable organoboron or organotin reagent. For example, coupling with a formaldehyde equivalent or a protected hydroxymethyl group could provide a direct route to the target molecule. Nickel-based catalysts have also shown promise in activating strong C-F bonds, which could be leveraged in certain synthetic designs. chem-station.com

Organocatalysis in Stereoselective Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, often with high stereoselectivity. While the target molecule, this compound, is achiral, the principles of organocatalysis are highly relevant for the synthesis of related chiral pyridylmethanols, which are valuable in pharmaceutical development.

A key application would be the asymmetric reduction of a prochiral ketone precursor, such as (6-chloro-4-fluoropyridin-2-yl)(aryl)methanone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established organocatalytic method that uses a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. nih.govresearchgate.netalfa-chemistry.com The catalyst creates a chiral environment, directing the hydride delivery to one face of the ketone, thereby producing a single enantiomer of the corresponding secondary alcohol.

| Substrate | Catalyst System | Expected Product | Significance |

|---|---|---|---|

| (6-chloro-4-fluoropyridin-2-yl)(phenyl)methanone | (S)-CBS catalyst, BH₃·THF | (R)-(6-chloro-4-fluoropyridin-2-yl)(phenyl)methanol | Demonstrates a pathway to enantiomerically pure chiral pyridylmethanols. |

| (6-chloro-4-fluoropyridin-2-yl)(phenyl)methanone | (R)-CBS catalyst, BH₃·THF | (S)-(6-chloro-4-fluoropyridin-2-yl)(phenyl)methanol | Access to the opposite enantiomer by simply changing the catalyst's chirality. |

This methodology highlights how organocatalysis could be employed to access chiral derivatives within this compound class, providing a powerful tool for building stereochemically complex molecules.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. Traditional synthetic routes for substituted pyridines often involve hazardous reagents, multiple steps, and significant waste generation. By contrast, a green chemistry approach seeks to address these shortcomings through innovative catalytic systems, safer solvents, and improved atom economy.

A plausible conventional synthesis of this compound could involve the oxidation of a corresponding 2-picoline precursor to a pyridine-2-carboxylic acid, followed by esterification and subsequent reduction of the ester to the desired alcohol. Each of these steps can be re-evaluated through the lens of green chemistry to identify more sustainable alternatives.

Atom Economy and Waste Reduction

A primary goal of green chemistry is to design syntheses where the maximum proportion of reactant atoms is incorporated into the final product. Addition reactions are considered highly atom-economical. In multi-step syntheses, waste is generated from by-products, solvents, and reagents used in stoichiometric amounts. The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is a key metric for evaluating the greenness of a process. In the pharmaceutical and fine chemical industries, E-factors can be notably high.

For a hypothetical synthesis of this compound, traditional oxidation of a picoline using stoichiometric oxidants like potassium permanganate (B83412) or chromium-based reagents would generate significant inorganic waste, leading to a high E-factor. Similarly, reduction of the corresponding ester with metal hydrides such as sodium borohydride, while effective, has a lower atom economy compared to catalytic hydrogenation. prepchem.com

One-pot or telescoping syntheses, where sequential reactions are performed in a single reactor, can significantly reduce waste by eliminating the need for intermediate work-up and purification steps. prepchem.com This approach minimizes solvent usage and energy consumption associated with separation processes.

Catalysis over Stoichiometric Reagents

Catalytic processes are a cornerstone of green chemistry as they can reduce energy requirements, increase reaction selectivity, and minimize waste by being effective in small quantities and often being recyclable.

In the context of synthesizing this compound, several steps could be improved with catalysis:

Oxidation: Instead of stoichiometric oxidants, catalytic oxidation of the precursor 6-chloro-4-fluoro-2-picoline using molecular oxygen or hydrogen peroxide as the primary oxidant, in conjunction with a suitable metal catalyst, would be a greener alternative. This approach generates water as the primary by-product.

Reduction: The final reduction step can be achieved via catalytic hydrogenation. This method uses molecular hydrogen as the reductant over a heterogeneous catalyst (e.g., palladium on carbon), which can be easily recovered and reused. This offers a significant improvement in atom economy over hydride-based reductions.

Novel iron-catalyzed cyclization methods have also been developed for the green synthesis of substituted pyridines, demonstrating the potential of using earth-abundant and less toxic metals in catalysis.

Use of Safer Solvents and Reaction Conditions

Solvents constitute a large portion of the waste generated in chemical processes. Green chemistry encourages the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane) and volatile organic compounds (VOCs) are often toxic and contribute to environmental pollution. google.com

For the synthesis of fluorinated pyridines, greener solvent choices include:

Water: When feasible, water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance.

Ethanol and Methanol: These alcohols are biodegradable and derived from renewable resources, making them preferable to petrochemical-based solvents. google.com

Supercritical Fluids: Supercritical CO2 is another alternative that can be used as a reaction medium, simplifying product separation.

Solvent-free reactions, where reactants are ground together or heated without a solvent, represent an ideal scenario, completely eliminating solvent waste. google.com Microwave-assisted synthesis is another technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, thereby reducing energy consumption and the potential for by-product formation. google.com

Below is a comparative table illustrating the potential shift from a traditional to a green chemistry-based approach for the synthesis of this compound.

| Synthetic Step | Traditional Approach | Green Chemistry Alternative | Green Principle Addressed |

|---|---|---|---|

| Oxidation of 2-picoline | Stoichiometric oxidants (e.g., KMnO4, K2Cr2O7) | Catalytic oxidation with O2 or H2O2 | Atom Economy, Waste Prevention, Catalysis |

| Reduction of Ester/Acid | Stoichiometric hydrides (e.g., NaBH4, LiAlH4) | Catalytic hydrogenation (H2/Pd-C) | Atom Economy, Safer Chemistry, Catalysis |

| Solvent Choice | Chlorinated solvents (e.g., Dichloromethane), THF | Water, Ethanol, or solvent-free conditions | Safer Solvents, Waste Prevention |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ambient temperature catalysis | Design for Energy Efficiency |

| Process Design | Multi-step with intermediate isolation | One-pot or telescoped synthesis | Atom Economy, Waste Prevention |

By systematically applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and economically viable.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 4 Fluoropyridin 2 Yl Methanol

Reactions Involving the Pyridine (B92270) Ring System

The reactivity of the pyridine nucleus in (6-Chloro-4-fluoropyridin-2-yl)methanol is dominated by its halogen substituents. The chlorine atom at the C6 position (ortho to the nitrogen) and the fluorine atom at the C4 position (para to the nitrogen) are both activated toward nucleophilic aromatic substitution (SNAr). These positions are also potential sites for transition-metal-catalyzed cross-coupling reactions.

The pyridine ring's electron-withdrawing nature facilitates the attack of nucleophiles at the carbon atoms bearing the halogen leaving groups. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated. This is because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at these positions. In this compound, both the C4 and C6 positions are activated.

The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. wikipedia.orgnih.gov This is contrary to the order seen in SN2 reactions and is attributed to the mechanism's rate-determining step. The first step, the nucleophilic attack and formation of the Meisenheimer complex, is generally rate-limiting. chemistrysteps.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to initial attack by a nucleophile. youtube.com Therefore, nucleophilic displacement on this compound is generally expected to occur preferentially at the C4 position, replacing the fluorine atom.

Table 1: Illustrative Examples of Nucleophilic Aromatic Substitution on Dihalopyridine Systems This table presents data from related dihalopyridine compounds to illustrate typical regioselectivity and reaction outcomes.

| Starting Material | Nucleophile | Conditions | Major Product | Yield (%) | Reference |

| 2,4-Dichloropyridine | Sodium methoxide | Methanol (B129727), 50 °C | 4-Chloro-2-methoxypyridine | 95 | Fictionalized Example |

| 4-Chloro-2-fluoropyridine | Piperidine (B6355638) | Ethanol, reflux | 4-Chloro-2-(piperidin-1-yl)pyridine | 88 | Fictionalized Example |

| 2-Chloro-4-fluoropyridine (B1362352) | Ammonia (B1221849) | DMSO, 120 °C | 4-Amino-2-chloropyridine | 75 | Fictionalized Example |

Electronic Factors: The primary electronic factor governing the SNAr reactivity of this compound is the electron-deficient nature of the pyridine ring. The nitrogen atom, along with the inductive effects of the chlorine and fluorine atoms, lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack. The ability of the nitrogen atom to stabilize the anionic intermediate via resonance is greatest for attack at the C4 (para) and C6 (ortho) positions, which is why substitution occurs exclusively at these sites.

Steric Factors: While the C4-fluoro position is electronically favored for SNAr, the C6-chloro position is subject to steric hindrance from the adjacent hydroxymethyl group at the C2 position. This steric bulk can impede the approach of a nucleophile, further favoring attack at the more accessible C4 position. The magnitude of this steric effect will depend on the size of the incoming nucleophile. Bulky nucleophiles will exhibit a greater preference for substitution at C4, whereas smaller nucleophiles might show a lesser degree of selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. wikipedia.orglibretexts.orgnih.gov In contrast to SNAr reactions, the reactivity of halogens in these transformations typically follows the order I > Br > Cl > F, which is dictated by the bond strength and the ease of oxidative addition to the palladium(0) catalyst.

For this compound, this reactivity trend allows for regioselective cross-coupling. The C-Cl bond at the C6 position is significantly more reactive in palladium-catalyzed processes than the highly stable C-F bond at C4. libretexts.org This differential reactivity enables selective functionalization at the C6 position while leaving the C4-fluoro group intact for potential subsequent SNAr reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield the 6-aryl-4-fluoropyridin-2-yl)methanol derivative. researchgate.netnih.gov

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles This table shows typical conditions for Suzuki-Miyaura reactions on related chloro-substituted heterocyclic compounds, demonstrating the feasibility of coupling at C-Cl bonds.

| Aryl Chloride | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | Fictionalized Example |

| 6-Chloropurine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 92 | nih.gov |

| 4,6-Dichloropyrimidine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 78 | mdpi.com |

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are fundamentally challenging on the pyridine nucleus. The ring nitrogen acts as a strong deactivating group due to its electronegativity, which inductively withdraws electron density from the ring. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This positive charge dramatically increases the electron-deficient character of the ring, rendering it highly resistant to attack by electrophiles.

In the case of this compound, the deactivating effect of the nitrogen is compounded by the strong inductive electron-withdrawing effects of the chlorine and fluorine substituents. Consequently, the pyridine ring is exceptionally deactivated, and electrophilic aromatic substitution is not considered a viable reaction pathway under standard conditions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The process involves deprotonation by a strong base (typically an organolithium reagent) at a position ortho to a directing metalation group (DMG). The DMG coordinates to the lithium base, directing deprotonation to an adjacent position. harvard.eduuwindsor.ca

For this compound, there are two key factors that would influence metalation:

Directed ortho-Metalation: The hydroxymethyl group at C2 can act as a DMG. The oxygen atom's lone pairs can coordinate the organolithium base, directing deprotonation to the adjacent C3 position. nih.gov

Inductive Effects: The halogen atoms acidify the adjacent protons. The fluorine at C4 enhances the acidity of the protons at C3 and C5.

Studies on the related compound 4-chloro-3-fluoropyridine (B1587321) have shown that kinetic deprotonation occurs regioselectively at the C2 position, which is the most acidic site due to the combined inductive effects of the adjacent nitrogen and fluorine atoms. nih.gov In the case of this compound, the C2 position is already substituted. The next most likely site for deprotonation would be the C3 position, which is activated by the adjacent C4-fluorine and is also the target of the C2-hydroxymethyl directing group. Therefore, treatment with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures is expected to result in regioselective lithiation at the C3 position. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at this position.

Nucleophilic Displacement Reactions of the Chlorine and Fluorine Atoms

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group of this compound is a primary alcohol, and as such, it undergoes a variety of characteristic reactions, including oxidation, substitution, esterification, and etherification. These transformations provide pathways to a range of important derivatives, such as aldehydes, carboxylic acids, halides, amines, esters, and ethers.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde, 6-chloro-4-fluoropyridine-2-carboxaldehyde, or the carboxylic acid, 6-chloro-4-fluoropicolinic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation of primary alcohols to aldehydes. Reagents such as pyridinium chlorochromate (PCC) are effective for this transformation. scispace.comresearchgate.net The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. researchgate.net The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which can be further oxidized. scispace.com

Table 1: Common Oxidizing Agents for the Conversion of Primary Alcohols

| Product | Reagent | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| Aldehyde | Manganese Dioxide (MnO₂) | Non-polar solvent (e.g., chloroform, hexane) |

| Carboxylic Acid | Potassium Permanganate (B83412) (KMnO₄) | Basic, aqueous solution, followed by acidification |

For the oxidation to the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (KMnO₄) in a basic aqueous solution is a common choice. The reaction proceeds through the intermediate aldehyde, which is rapidly oxidized to the carboxylate salt. Subsequent acidification yields the carboxylic acid. A patent for the synthesis of the related 6-chloro-3-fluoro-2-pyridinecarboxylic acid describes the oxidation of the corresponding methyl group using potassium dichromate in dilute sulfuric acid, which is another potent oxidizing system. nih.gov

Substitution Reactions of the Hydroxyl Group (e.g., halogenation, amination)

The hydroxyl group of this compound can be replaced by various other functional groups through nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, so it must first be converted into a better one.

Halogenation: A common method for converting a primary alcohol to an alkyl halide is through the use of thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The reaction with thionyl chloride produces the corresponding 2-(chloromethyl)-6-chloro-4-fluoropyridine and the gaseous byproducts SO₂ and HCl. The benzylic position of the pyridylmethanol enhances its reactivity in nucleophilic substitution reactions. youtube.comgoogle.comrsc.org

Amination: The conversion of the hydroxymethyl group to an aminomethyl group can be achieved through a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate or a halide. Subsequently, the intermediate is treated with ammonia or a primary or secondary amine to afford the corresponding substituted amine. The availability of related compounds like (6-Fluoropyridin-2-yl)methanamine suggests the feasibility of this transformation.

Esterification and Etherification Reactions

Esterification: this compound can be readily converted to its corresponding esters through reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine (B128534). The base serves to neutralize the HCl or carboxylic acid byproduct that is formed. For example, the reaction with acetyl chloride would yield (6-chloro-4-fluoropyridin-2-yl)methyl acetate.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For instance, reaction with methyl iodide would produce 6-chloro-4-fluoro-2-(methoxymethyl)pyridine.

Hydrogen Bonding Networks and Intermolecular Interactions

In the crystal structures of similar compounds, such as phenyl(pyridin-2-yl)methanol (B192787) and its chlorinated analogue, O—H⋯N hydrogen bonds are a prominent feature, linking molecules into chains. The hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring of an adjacent molecule acts as an acceptor.

The presence of fluorine and chlorine atoms introduces the possibility of other types of intermolecular interactions. In fluorinated pyridine derivatives, the arrangement of molecules in the crystal lattice is influenced by the degree and position of fluorine substitution. While F···F interactions are generally considered weak, other interactions involving the halogen atoms can be significant. For example, in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, weak C—Cl⋯π interactions are observed between the chlorine atom and the pyridine ring of a neighboring molecule.

Mechanistic Elucidation of Key Transformations

Kinetic Studies of Reaction Pathways

While specific kinetic studies for reactions involving this compound are not extensively documented in the literature, investigations into the reaction kinetics of similar pyridine derivatives provide a basis for understanding the mechanistic pathways of its key transformations.

A kinetic study on the oxidation of 2-pyridinemethanol (B130429) and related compounds by chromium(VI) in acidic media revealed a complex dependence on the concentrations of both the reductant and the acid. The reaction was found to be first order with respect to the oxidant. The rate of oxidation of aromatic alcohols is influenced by the chelating ability of the reductant and the electron-withdrawing effect of the protonated pyridine nitrogen. A lower than expected reactivity for 2-pyridinemethanol was attributed to the formation of an intramolecular hydrogen bond.

For nucleophilic substitution reactions, studies on substituted pyridines indicate that the reaction mechanism can be influenced by the nature of the nucleophile and the leaving group. In some cases, the nucleophilic attack is the rate-determining step, while in others, the departure of the leaving group is rate-limiting.

The kinetics of esterification reactions, for example with acetic anhydride (B1165640), are typically second order, being first order in both the alcohol and the acylating agent. These reactions are often catalyzed by acids or bases.

The following table lists the chemical compounds mentioned in this article:

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-chloro-4-fluoropyridine-2-carboxaldehyde |

| 6-chloro-4-fluoropicolinic acid |

| 2-(chloromethyl)-6-chloro-4-fluoropyridine |

| (6-chloro-4-fluoropyridin-2-yl)methyl acetate |

| 6-chloro-4-fluoro-2-(methoxymethyl)pyridine |

| (6-Fluoropyridin-2-yl)methanamine |

| Phenyl(pyridin-2-yl)methanol |

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol |

| 2-pyridinemethanol |

| Pyridinium chlorochromate |

| Manganese dioxide |

| Potassium permanganate |

| Jones Reagent |

| Thionyl chloride |

| Phosphorus tribromide |

| Sodium hydride |

| Methyl iodide |

| Acetic anhydride |

| Acetyl chloride |

| Triethylamine |

| Pyridine |

| Dichloromethane |

| 6-chloro-3-fluoro-2-pyridinecarboxylic acid |

Insufficient Data to Generate Article on the

A thorough search of available scientific literature and databases has revealed a significant lack of specific research pertaining to the investigation of transition states and intermediates for the chemical compound this compound. While general information regarding the compound's properties and potential reactivity can be inferred from related structures, detailed mechanistic studies, including the characterization of transition states and the isolation or computational modeling of reaction intermediates, are not presently available in the public domain.

The initial objective was to construct a detailed article focusing on the chemical reactivity and mechanistic investigations of this compound, with a specific emphasis on its transition states and intermediates. However, the absence of published research in this niche area prevents the creation of a scientifically accurate and informative article that would meet the required standards of detail and rigor.

Further research, including computational chemistry studies and experimental kinetic analyses, would be necessary to elucidate the reaction mechanisms involving this compound and to provide the data required to describe its transition states and intermediates comprehensively. Without such foundational research, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, due to the current lack of available data, the generation of an article on the "Investigation of Transition States and Intermediates" for this compound cannot be completed at this time.

Synthesis and Characterization of Novel Derivatives of 6 Chloro 4 Fluoropyridin 2 Yl Methanol

Derivatives through Modification of the Hydroxymethyl Group

The primary alcohol functionality of (6-Chloro-4-fluoropyridin-2-yl)methanol serves as a key site for synthetic elaboration. Various transformations, including oxidation, etherification, esterification, and substitution, allow for the introduction of diverse functional groups.

The controlled oxidation of the hydroxymethyl group yields the corresponding aldehyde and carboxylic acid, which are valuable intermediates for further derivatization, such as in reductive amination or amide coupling reactions.

The synthesis of 6-chloro-4-fluoropicolinaldehyde (B15409803) can be achieved through the use of mild oxidizing agents that are selective for primary alcohols, thereby preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium (B92312) chlorochromate (PCC), or conditions such as Swern or Dess-Martin periodinane oxidation. These methods are widely used for the high-yield conversion of primary alcohols to aldehydes under relatively gentle conditions.

Further oxidation of the hydroxymethyl group or the intermediate aldehyde leads to the formation of 6-chloro-4-fluoropicolinic acid. Stronger oxidizing agents are required for this transformation. For instance, a patented process for the synthesis of a similar compound, 6-chloro-3-fluoro-2-pyridinecarboxylic acid, utilizes potassium dichromate in a sulfuric acid medium to oxidize the corresponding 2-methylpyridine. google.com This demonstrates the stability of the chlorofluoropyridine ring under strong oxidative conditions, suggesting that similar methods could be successfully applied to this compound.

Table 1: Representative Oxidation Reactions of Pyridyl Methanols This table presents plausible synthetic routes based on established chemical principles.

| Starting Material | Target Product | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| This compound | 6-Chloro-4-fluoropicolinaldehyde | PCC, CH₂Cl₂; or DMP, CH₂Cl₂; or (COCl)₂, DMSO, Et₃N | Selective Oxidation |

| This compound | 6-Chloro-4-fluoropicolinic acid | K₂Cr₂O₇, H₂SO₄; or KMnO₄, NaOH/H₂O | Strong Oxidation |

The hydroxyl group can be readily converted into ether and ester functionalities. Ethers are typically synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.com This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether.

Esterification can be accomplished through several methods. One common approach is the reaction of the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270). Alternatively, the Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is reversible.

Conversion of the hydroxymethyl group to aminomethyl and thioalkoxymethyl analogs typically requires a two-step process. The hydroxyl group is first converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is often achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent like thionyl chloride (SOCl₂).

The resulting activated intermediate can then undergo nucleophilic substitution with a primary or secondary amine to yield the corresponding aminomethyl derivative, or with a thiol or thiolate anion to produce the thioalkoxymethyl analog. This strategy has been successfully used in the synthesis of 6-amino-6-deoxy derivatives from hydroxylated precursors. researchgate.net

Derivatives through Modification of the Pyridine Ring

The halogen substituents on the pyridine ring provide handles for significant structural modifications, including saturation of the ring or the introduction of new carbon-carbon or carbon-heteroatom bonds.

The selective hydrogenation of the pyridine ring to the corresponding piperidine (B6355638) derivative, while preserving the chloro, fluoro, and hydroxymethyl functional groups, presents a synthetic challenge. The C-Cl bond is susceptible to hydrogenolysis. However, studies have shown that selective hydrogenation of aromatic rings in the presence of halogens is achievable using specific catalytic systems. Catalysts based on ruthenium, such as Ru/g-C3N4, have been shown to be effective for the hydrogenation of aromatic rings under mild conditions. dtu.dkrsc.org Furthermore, robust catalysts like Pt/Fe₃O₄ have demonstrated high selectivity in the hydrogenation of substituted nitroaromatics without cleaving C-Cl bonds, indicating that with careful catalyst selection, the pyridine ring can be reduced while leaving the halogen substituents intact. rsc.org

Table 2: Potential Catalysts for Selective Hydrogenation This table lists catalyst systems known for selective aromatic hydrogenation.

| Catalyst System | Support | Key Feature | Potential Application |

|---|---|---|---|

| Ruthenium (Ru) | Graphitic Carbon Nitride (g-C₃N₄) | High activity for aromatic ring hydrogenation under mild conditions. dtu.dkrsc.org | Hydrogenation of the pyridine ring to piperidine. |

| Platinum (Pt) | Iron(II,III) oxide (Fe₃O₄) | Robustness and high selectivity in preserving C-Cl bonds during reduction. rsc.org | Selective pyridine ring reduction without dehalogenation. |

The C4-fluoro and C6-chloro substituents are ideal handles for introducing new functionalities through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a critical consideration.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the site of reaction on dihalopyridines is influenced by multiple factors. Typically, oxidative addition of palladium is favored at the C-X bond adjacent to the ring nitrogen (the C6 position in this case) due to electronic effects. acs.orgresearchgate.net This intrinsic preference leads to selective functionalization at the C6 position with many standard palladium catalysts and ligands. However, recent studies have shown that this selectivity can be inverted. The use of very bulky N-heterocyclic carbene (NHC) ligands or certain ligand-free conditions can promote unconventional selectivity, favoring cross-coupling at the C4 position. nih.gov This dual reactivity provides a powerful tool for selectively elaborating the pyridine scaffold at either the C4 or C6 position.

Nucleophilic aromatic substitution (SNAr) offers a complementary method for functionalization. In SNAr reactions on electron-deficient rings like pyridine, the reactivity of halogens as leaving groups is typically F > Cl > Br > I. Furthermore, the positions activated by the ring nitrogen (C2, C4, C6) are susceptible to nucleophilic attack. For a 2-chloro-4-fluoropyridine (B1362352) system, reaction with a nucleophile (e.g., an alkoxide, amine, or thiol) is expected to occur selectively at the C4 position, leading to the displacement of the fluoride (B91410) ion. rsc.orgacs.org This high regioselectivity makes SNAr an excellent method for introducing a wide range of heteroatom-based functionalities specifically at the C4 position.

Table 3: Regioselectivity of Reactions on the Pyridine Ring This table summarizes the expected outcomes for major synthetic strategies.

| Reaction Type | Typical Reactive Position | Controlling Factors | Resulting Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C6 (position α to N) | Standard Pd catalysts (e.g., Pd(PPh₃)₄). acs.org | 6-Aryl/alkyl-4-fluoropyridine derivative |

| Suzuki-Miyaura Coupling | C4 | Bulky NHC ligands or specific ligand-free conditions. nih.gov | 6-Chloro-4-aryl/alkylpyridine derivative |

| Nucleophilic Aromatic Substitution (SNAr) | C4 | Higher lability of fluoride as a leaving group. rsc.orgacs.org | 6-Chloro-4-(nucleophile)pyridine derivative |

Synthesis of Chiral Analogs

The introduction of chirality into molecules is a critical aspect of medicinal chemistry and materials science, as enantiomers can exhibit significantly different biological activities and material properties. The synthesis of chiral analogs of this compound can be approached through several established strategies, including asymmetric synthesis and chiral resolution.

One common method for obtaining chiral molecules is through the use of chiral auxiliaries. These are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. For instance, the hydroxyl group of this compound could be esterified with a chiral carboxylic acid, such as a protected amino acid or a derivative of lactic acid. This would result in a mixture of diastereomers that could then be separated using standard chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC). nih.govnih.gov After separation, the chiral auxiliary can be cleaved to yield the individual enantiomers of the target alcohol.

Another approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For example, an asymmetric reduction of the corresponding aldehyde, 6-chloro-4-fluoropicolinaldehyde, using a chiral reducing agent like a borane (B79455) complexed with a chiral oxazaborolidine (as in the Corey-Bakshi-Shibata reduction), could potentially yield enantiomerically enriched this compound.

The following table summarizes hypothetical data for the synthesis of chiral analogs of this compound using a chiral resolution approach with a generic chiral auxiliary.

| Diastereomer | Retention Time (HPLC) | Diastereomeric Excess (de) | Isolated Yield |

| Diastereomer 1 | 15.2 min | >98% | 42% |

| Diastereomer 2 | 18.5 min | >98% | 38% |

This table presents illustrative data for the separation of diastereomeric esters of this compound.

After separation and removal of the chiral auxiliary, the enantiomeric purity of the resulting chiral alcohols would be determined, typically using chiral HPLC or by analyzing the NMR spectra in the presence of a chiral shift reagent.

Polymerization and Material Science Applications of this compound-Derived Monomers

Functionalized pyridine derivatives are valuable building blocks in polymer chemistry, offering routes to materials with tailored thermal, optical, and electronic properties. The this compound molecule possesses several reactive sites that can be exploited for the synthesis of novel monomers and their subsequent polymerization.

The hydroxyl group of this compound can be readily converted into other functional groups suitable for polymerization. For example, esterification with acrylic acid or methacrylic acid would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These monomers could then undergo free-radical polymerization to produce polymers with the pyridine moiety as a pendant group. The presence of the halogenated pyridine ring could impart desirable properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a high refractive index.

Furthermore, the chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, which opens up possibilities for post-polymerization modification or for the synthesis of different types of monomers. For instance, the chlorine atom could be displaced by a nucleophile to introduce further functionality or to create cross-linking sites.

The incorporation of highly fluorinated aromatic compounds, such as perfluoropyridine, into polymers is known to enhance their thermal and chemical stability. researchgate.net By analogy, monomers derived from this compound could be copolymerized with other monomers to create materials with a range of properties.

Below is a hypothetical data table summarizing the properties of polymers derived from (6-chloro-4-fluoropyridin-2-yl)methyl methacrylate.

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Refractive Index |

| Poly((6-chloro-4-fluoropyridin-2-yl)methyl methacrylate) | 135 °C | 350 °C | 1.58 |

| Copolymer with Methyl Methacrylate (50:50) | 120 °C | 330 °C | 1.54 |

This table illustrates potential properties of polymers synthesized from a monomer derived from this compound.

The unique combination of a reactive hydroxyl group and a halogenated pyridine ring makes this compound a promising platform for the development of new polymers for advanced applications in electronics, optics, and specialty coatings.

Applications of 6 Chloro 4 Fluoropyridin 2 Yl Methanol As a Synthetic Intermediate

Role as a Versatile Building Block in Complex Molecular Synthesis

The utility of (6-Chloro-4-fluoropyridin-2-yl)methanol as a versatile building block stems from the distinct reactivity of its functional groups. bldpharm.com The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry, and the specific arrangement of its substituents—a chloro atom, a fluoro atom, and a hydroxymethyl group—offers chemists a platform for sequential and selective reactions. The chloro and fluoro groups can be subjected to nucleophilic substitution or cross-coupling reactions, while the primary alcohol of the hydroxymethyl group can be oxidized or converted to other functional groups.

This multi-functionality allows for the strategic introduction of various molecular fragments. For instance, trifluoromethylated pyridine derivatives, which share structural similarities, are recognized as powerful building blocks for constructing complex N-heterocycles. researchgate.net The strategic placement of halogen atoms allows for controlled, stepwise modifications, which is a crucial aspect of multi-step synthesis. mit.edu

Table 1: Potential Reactions at Functional Group Sites

| Functional Group | Position | Potential Reactions |

|---|---|---|

| Chloro | 6 | Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) |

| Fluoro | 4 | Nucleophilic Aromatic Substitution (typically requires harsher conditions than chloro) |

Precursor for Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are of high interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. This compound serves as a direct precursor to a variety of fluorinated heterocyclic scaffolds. bldpharm.com The fluorine atom at the 4-position is relatively stable but can be replaced under specific conditions, while the chlorine at the 6-position is more susceptible to nucleophilic displacement. This differential reactivity allows for selective functionalization.

The synthesis of trifluoromethyl-containing heterocycles often relies on building block strategies, demonstrating the importance of having pre-functionalized rings. researchgate.net Similarly, this compound provides a ready-made fluorinated pyridine core that can be further elaborated into more complex structures like fused bicyclic systems or highly substituted pyridine derivatives.

Integration into Multi-Step Organic Syntheses

Multi-step organic synthesis is essential for creating complex target molecules from simpler starting materials. rsc.orgyoutube.com The structure of this compound is well-suited for integration into such synthetic sequences. Its multiple functional groups allow it to be incorporated into a synthetic pathway where each group can be addressed in a separate, controlled step.

Synthesis of Specific Chemical Probes and Tools

Chemical probes are essential tools for studying biological systems. The development of fluorogenic reagents for screening enzyme libraries is one such application. For instance, halogenated coumarins like 6-chloro-4-methylumbelliferone have been used to create sensitive substrates for detecting glycosidase activity. researchgate.net The chlorinated and fluorinated pyridine core of this compound provides a scaffold that could be similarly developed into probes.

Furthermore, fluorinated pyridine derivatives are key components in the synthesis of positron emission tomography (PET) imaging agents. The synthesis of agents for imaging lysine-specific demethylase 1 (LSD1) in the brain has utilized 6-fluoropyridin-3-amine as a key intermediate. acs.org This highlights the value of the fluoropyridine moiety in creating tools for molecular imaging, suggesting a potential application for this compound in the development of novel PET tracers.

Exploration in Agrochemical Intermediate Development

The pyridine ring is a fundamental structure in modern agrochemicals, often referred to as a "chip" in the synthesis of pesticides. agropages.com Pyridine-containing pesticides are known for their high efficiency and low toxicity. agropages.com Chlorinated and fluorinated derivatives of pyridine are particularly important intermediates in this industry. agropages.com

Compounds like 2-chloro-6-trichloromethyl pyridine and its fluorinated derivatives are key intermediates for producing a range of pesticides. agropages.com For example, 2-chloro-4-trifluoromethyl pyridine is used to produce the insecticide flonicamid (B1672840) and the herbicide aminopyralid. agropages.com Given this precedent, this compound is a highly promising candidate for exploration as an intermediate in the development of new agrochemicals. Its specific substitution pattern could lead to novel active ingredients with unique properties.

Table 2: Examples of Pyridine-Based Agrochemicals and Key Intermediates

| Agrochemical Class | Key Intermediate Example | Resulting Active Ingredient |

|---|---|---|

| Insecticides | 2-chloro-4-trifluoromethyl pyridine | Flonicamid |

| Herbicides | 2-chloro-4-trifluoromethyl pyridine | Aminopyralid |

| Fungicides | 2-hydroxy-6-trifluoromethyl pyridine | Picoxystrobin |

The structural features of this compound align well with the requirements for agrochemical intermediates, making it a valuable target for research and development in this sector.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 4 Fluoropyridin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data were found for the high-resolution 1H, 13C, 19F, and 15N NMR analyses of (6-Chloro-4-fluoropyridin-2-yl)methanol.

High-Resolution 1H, 13C, 19F, and 15N NMR Analyses

Specific chemical shifts, coupling constants, and multiplicity data for this compound are not available in the reviewed literature.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignments

There are no available studies detailing the use of 2D NMR techniques for the structural assignment of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

No specific IR or Raman spectra, nor tables of characteristic vibrational frequencies for this compound, have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight can be calculated, no experimental mass spectrometry data, including fragmentation patterns, have been reported for this compound.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without X-ray crystallography data, the precise bond lengths, bond angles, and torsional angles for the solid-state structure of this compound cannot be provided.

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of this compound cannot be provided at this time due to the absence of publicly available crystallographic data. The determination of a compound's crystal structure is an experimental process, primarily achieved through single-crystal X-ray diffraction. This technique reveals the precise arrangement of molecules in the solid state, including the unit cell dimensions, space group, and the specific intermolecular forces that govern the crystal lattice.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by X-ray crystallography, is necessary to provide an accurate and detailed description of its solid-state architecture. Such a study would yield valuable insights into the supramolecular chemistry of this compound and allow for the creation of detailed data tables outlining its crystallographic parameters and intermolecular contacts.

Computational and Theoretical Investigations of 6 Chloro 4 Fluoropyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, varying in their level of theory and computational cost, can provide detailed information about electron distribution, molecular orbital energies, and other key quantum mechanical observables.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For a molecule like (6-Chloro-4-fluoropyridin-2-yl)methanol, a DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be standard for optimizing the molecular geometry and calculating electronic properties. researchgate.net

Such studies on similar aromatic compounds, like substituted pyridines, reveal how electron-withdrawing groups (chloro and fluoro) and the electron-donating hydroxymethyl group influence the electron density distribution across the pyridine (B92270) ring. researchgate.net The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for predicting reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. scispace.com

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electrostatic potential on the electron density surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom and the oxygen of the hydroxyl group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Negative value (e.g., ~ -6.5 eV) | Relates to the ability to donate electrons. |

| LUMO Energy | Less negative value (e.g., ~ -1.2 eV) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical reactivity and stability. scispace.com |

Note: The values in this table are illustrative and based on typical results for similar molecules.

Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods offer alternative approaches to studying molecular properties. While ab initio methods are computationally more demanding than DFT, they can provide highly accurate results. researchgate.net Semi-empirical methods are faster but less accurate, making them suitable for very large molecules or for preliminary analyses.

For this compound, ab initio calculations could be used to refine the geometry and calculate properties like vibrational frequencies. Comparing results from different methods (HF, DFT, etc.) provides a more robust understanding of the molecule's properties. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of the rotatable hydroxymethyl group (-CH₂OH) means that this compound can exist in different conformations. Conformational analysis involves mapping the potential energy surface as a function of the dihedral angle of this group relative to the pyridine ring. By systematically rotating this bond and calculating the energy at each step, an energy landscape can be generated. This would identify the most stable conformer (the one with the lowest energy) and the energy barriers to rotation between different conformations. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are reported, this technique could be highly relevant for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into processes like solvation and intermolecular interactions. ed.ac.uk For instance, an MD simulation of this compound in a solvent like water or methanol (B129727) would reveal the structure of the solvation shell and the nature of hydrogen bonding between the solute and solvent molecules. nih.gov This is particularly important for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds and functional groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical chemical shifts are instrumental in assigning peaks in experimental NMR spectra.

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Feature | Corresponding Molecular Motion/Environment |

|---|---|---|

| IR | Strong absorption around 3300 cm⁻¹ | O-H stretching of the hydroxyl group. |

| IR | Absorptions in the 1400-1600 cm⁻¹ range | C=C and C=N stretching vibrations of the pyridine ring. |

| ¹H NMR | Signal around 4.7 ppm | Methylene protons (-CH₂-). |

| ¹³C NMR | Signals in the 110-160 ppm range | Carbon atoms of the pyridine ring. |

Note: These are representative predictions based on the functional groups present.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates.

For example, the reactivity of the hydroxyl group in esterification or etherification reactions could be modeled. The calculations would help in understanding the role of the chloro and fluoro substituents on the reactivity of the pyridine ring and the hydroxymethyl group.

Future Research Directions and Unexplored Avenues for 6 Chloro 4 Fluoropyridin 2 Yl Methanol Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines is a cornerstone of medicinal and materials chemistry. nih.gov Future research on (6-Chloro-4-fluoropyridin-2-yl)methanol should prioritize the development of novel and sustainable synthetic routes that offer advantages over classical methods, which often rely on harsh conditions and generate significant waste. researchgate.net

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more environmentally benign syntheses. youtube.comchemicalbook.com For a molecule like this compound, this could involve:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. youtube.com

Use of Greener Solvents: Exploring reactions in water, ionic liquids, or deep eutectic solvents could minimize the reliance on volatile organic compounds. nih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions would enhance atom economy and reduce the number of synthetic steps and purification processes. youtube.comchemicalbook.com

Advanced Catalytic Methods: Catalysis is at the heart of modern organic synthesis, and several avenues could be explored for the efficient construction of the this compound scaffold.

Metal-Catalyzed Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with alkynes present a powerful and convergent method for pyridine ring formation. nih.gov Investigating the feasibility of this approach for assembling the substituted pyridine core of the target molecule could lead to highly efficient synthetic pathways.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for forging C-C and C-heteroatom bonds. ijarsct.co.innih.gov Its application to the synthesis of functionalized pyridines is a burgeoning field, and its potential for constructing or modifying the this compound structure warrants investigation.

Biocatalysis and Flow Chemistry: The intersection of biotechnology and continuous manufacturing offers exciting prospects for the sustainable production of fine chemicals.

Biocatalytic Routes: The use of enzymes or whole-cell systems for the synthesis of pyridine derivatives is a growing area of interest. rsc.org Engineered enzymes could offer unparalleled selectivity and operate under mild, aqueous conditions, providing a truly green route to this compound and its analogues.

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and facile scalability. lu.sesemanticscholar.org Developing a flow process for the synthesis of this compound could enable its efficient and on-demand production.

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced waste, lower energy consumption, use of safer reagents and solvents. |

| Advanced Catalysis | High efficiency, atom economy, and selectivity; mild reaction conditions. |

| Biocatalysis | High enantioselectivity, operation in aqueous media, biodegradable catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Exploration of New Chemical Transformations and Reactivity Patterns

The chloro and fluoro substituents on the pyridine ring, along with the methanol (B129727) group, provide multiple reactive sites for exploring novel chemical transformations.

Cross-Coupling Reactions: The halogen atoms on the pyridine ring are prime handles for well-established palladium-catalyzed cross-coupling reactions, which could be used to generate a diverse library of derivatives.

Suzuki-Miyaura Coupling: Reaction of the chloro group with boronic acids could introduce a wide range of aryl and heteroaryl substituents. acs.orgbldpharm.com

Sonogashira Coupling: Coupling with terminal alkynes would provide access to alkynylpyridine derivatives, which are valuable precursors for more complex structures. nih.govnih.gov

Buchwald-Hartwig Amination: The introduction of nitrogen-based nucleophiles at the chloro-substituted position can be achieved via this powerful C-N bond-forming reaction. semanticscholar.orgnih.gov

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a highly atom-economical approach to creating new derivatives. Research into regioselective C-H activation of this compound could open up new avenues for its diversification, bypassing the need for pre-functionalized starting materials.

Photocatalytic Transformations: The reactivity of halopyridines can be harnessed in novel ways using photoredox catalysis. For instance, the photocatalytic addition of halopyridines to alkenes has been reported, offering a new disconnection for the formation of C-C bonds. oberlin.edu

Biocatalytic Transformations: Enzymes could be employed for the selective modification of this compound. For example, oxidases could selectively hydroxylate specific positions on the pyridine ring, or lipases could be used for the enantioselective acylation of the methanol group.

| Reaction Type | Potential Transformation of this compound |

| Suzuki-Miyaura Coupling | C-C bond formation at the 6-position. |

| Sonogashira Coupling | C-C triple bond formation at the 6-position. |

| Buchwald-Hartwig Amination | C-N bond formation at the 6-position. |

| C-H Functionalization | Direct introduction of new functional groups at available C-H positions. |

| Photocatalysis | Novel radical-based transformations involving the halogen substituents. |

| Biocatalysis | Selective enzymatic modifications of the ring or the methanol group. |

Application in Emerging Areas of Chemical Science

The unique combination of functional groups in this compound suggests its potential as a valuable building block in several emerging areas of chemical science.